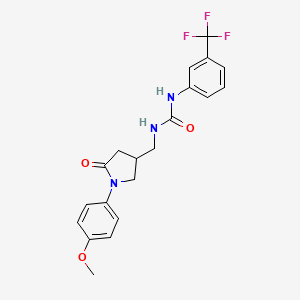
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H20F3N3O3 and its molecular weight is 407.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure features a pyrrolidinone ring, a methoxyphenyl group, and a trifluoromethyl-substituted phenyl group, which contribute to its potential biological activity. This compound is of significant interest in medicinal chemistry due to its possible therapeutic applications, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The binding affinity and selectivity towards these targets dictate the compound's pharmacological effects.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : Similar compounds have been reported to inhibit various enzymes, including carbonic anhydrases, which are implicated in tumor growth and metastasis.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it can be compared with similar urea derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-((1-(4-Hydroxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea | Hydroxy group instead of methoxy | Varying reactivity and potential anti-inflammatory effects |
| 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea | Different position of the tolyl group | Altered chemical properties affecting biological interactions |
| 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-chlorophenyl)urea | Chlorine substitution | Potentially different enzyme inhibition profile |
In Vitro Studies
In vitro evaluations have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For instance, studies showed an IC50 value indicating effective cytotoxicity against breast cancer cells (MCF-7), with mechanisms involving apoptosis induction and cell cycle arrest.
In Vivo Studies
Animal model studies further support the compound's therapeutic potential. For example, administration in murine models has shown reduced tumor growth rates when treated with this compound compared to controls. The observed effects are attributed to its ability to modulate immune responses and inhibit angiogenesis.
Safety and Toxicology
Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its pharmacokinetics and long-term safety.
Properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c1-29-17-7-5-16(6-8-17)26-12-13(9-18(26)27)11-24-19(28)25-15-4-2-3-14(10-15)20(21,22)23/h2-8,10,13H,9,11-12H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMPUXNYHVEWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













